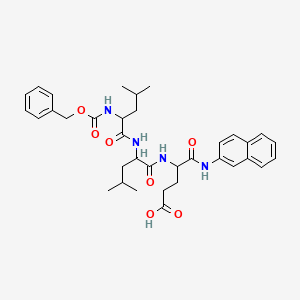
z-Leu-leu-glu-beta-naphthylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
z-Leu-leu-glu-beta-naphthylamide: is a synthetic peptide substrate used primarily in biochemical research. It is known for its role in measuring the activity of the 20S proteasome, a multicatalytic proteinase complex involved in protein degradation. The compound’s structure includes a sequence of amino acids (leucine, leucine, and glutamic acid) linked to a beta-naphthylamide group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of z-Leu-leu-glu-beta-naphthylamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino acids’ functional groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the peptide chain is assembled, the protecting groups are removed, and the beta-naphthylamide group is attached .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient production of peptides with high purity .
Chemical Reactions Analysis
Types of Reactions: z-Leu-leu-glu-beta-naphthylamide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions involve the cleavage of peptide bonds within the compound, resulting in the release of the beta-naphthylamide group .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in aqueous buffer solutions at physiological pH. Common reagents include proteolytic enzymes such as the 20S proteasome, which specifically targets the peptide bonds within the substrate .
Major Products Formed: The primary product formed from the hydrolysis of this compound is beta-naphthylamine, along with the corresponding peptide fragments .
Scientific Research Applications
z-Leu-leu-glu-beta-naphthylamide is widely used in scientific research due to its role as a substrate for proteasome activity assays. Its applications include:
Chemistry: Used in studies to understand the catalytic properties of proteolytic enzymes and to develop inhibitors targeting the proteasome
Biology: Employed in research on protein degradation pathways and the regulation of cellular processes involving the proteasome
Medicine: Utilized in drug discovery efforts to identify potential therapeutic agents that modulate proteasome activity, which is relevant in diseases such as cancer and neurodegenerative disorders
Industry: Applied in the development of diagnostic assays and biochemical tools for monitoring proteasome activity in various biological samples
Mechanism of Action
The mechanism of action of z-Leu-leu-glu-beta-naphthylamide involves its recognition and cleavage by the 20S proteasome. The proteasome’s glutamylpeptidyl-peptide hydrolase activity specifically targets the peptide bonds within the substrate, leading to the release of beta-naphthylamine. This process is essential for studying the proteasome’s catalytic properties and for developing inhibitors that can modulate its activity .
Comparison with Similar Compounds
z-Leu-leu-glu-7-amido-4-methylcoumarin: Another substrate used for proteasome activity assays, but with a different fluorescent group.
L-alanine-beta-naphthylamide: A simpler substrate used in protease assays, with a single amino acid linked to beta-naphthylamide
Uniqueness: z-Leu-leu-glu-beta-naphthylamide is unique due to its specific amino acid sequence and its role as a substrate for the 20S proteasome. Its structure allows for the precise measurement of proteasome activity, making it a valuable tool in biochemical research .
Properties
IUPAC Name |
4-[[4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-(naphthalen-2-ylamino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N4O7/c1-22(2)18-29(38-34(44)30(19-23(3)4)39-35(45)46-21-24-10-6-5-7-11-24)33(43)37-28(16-17-31(40)41)32(42)36-27-15-14-25-12-8-9-13-26(25)20-27/h5-15,20,22-23,28-30H,16-19,21H2,1-4H3,(H,36,42)(H,37,43)(H,38,44)(H,39,45)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYHULQEZFNUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N4O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














